1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide
CAS No.: 2126161-23-5
Cat. No.: VC6932134
Molecular Formula: C17H23ClN2O4
Molecular Weight: 354.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126161-23-5 |
|---|---|
| Molecular Formula | C17H23ClN2O4 |
| Molecular Weight | 354.83 |
| IUPAC Name | 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |
| Standard InChI | InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 |
| Standard InChI Key | YIZXMIAZESVXFV-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane, reflects its hybrid architecture. The benzamide backbone is substituted at the 2-position with a 3-chloropropanamido group, while the cyclopropylamine moiety confers steric and electronic uniqueness. The 1,4-dioxane component, a six-membered cyclic ether, enhances solubility in polar solvents and influences reactivity in synthetic pathways .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O₄ |
| Molecular Weight | 354.83 g/mol |
| CAS Registry Number | 2126161-23-5 |
| IUPAC Name | 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |
| Solubility | Soluble in polar aprotic solvents (e.g., 1,4-dioxane, DMF) |
The presence of both amide and ether functionalities enables participation in hydrogen bonding and dipole-dipole interactions, critical for its role in molecular recognition processes .
Synthesis and Mechanistic Pathways
The synthesis of 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide involves a multi-step sequence prioritizing amide bond formation and cyclopropane functionalization.
Amide Coupling
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Benzamide formation | Cyclopropylamine, benzoyl chloride, DIPEA, DCM |
| 2 | 3-Chloropropanamido coupling | 3-Chloropropanoic acid, EDC, HOBt, DMF |
| 3 | Cyclization | 1,4-Dioxane, HCl, reflux |
This pathway highlights the compound’s role as a scaffold for further derivatization, particularly in medicinal chemistry .
Pharmaceutical Applications
Role in Kinase Inhibitor Development
A pivotal application of this compound is its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, as evidenced by its inclusion in a European patent (EP3483167A1) . BTK inhibitors are therapeutics for autoimmune diseases and hematologic cancers. The compound serves as a critical intermediate in constructing the inhibitor’s core structure, where its chloropropanamido group participates in covalent binding to BTK’s active site .
Structure-Activity Relationship (SAR) Contributions
The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 1,4-dioxane ring improves aqueous solubility, balancing pharmacokinetic properties . Modifications to the chloropropanamido moiety have been explored to optimize inhibitory potency and selectivity .
| Supplier | Region | Purity | Price Range (50 mg) |
|---|---|---|---|
| A2B Chem LLC | United States | >95% | €847–€2,468 |
| ECHEMI Vendors | Global | >90% | €800–€2,500 |
Research Trends and Future Directions
Current research focuses on:
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Synthetic Optimization: Developing catalytic, asymmetric methods to reduce step counts and improve yields.
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Biological Screening: Evaluating the compound’s standalone bioactivity in kinase assays and antimicrobial models.
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Polymer Chemistry: Exploring its use as a monomer in functionalized polymers for drug delivery .
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